4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)-
Description
Contextual Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry
Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. nih.gov Its derivatives are fundamental to life, forming the basis of nucleobases such as cytosine, thymine, and uracil, which are integral components of nucleic acids. nih.gov Beyond their biological roles, pyrimidine derivatives are a focal point of extensive research due to their wide spectrum of pharmacological activities. The pyrimidine nucleus is a versatile scaffold that can be readily functionalized, allowing for the synthesis of a vast library of compounds. Researchers have successfully developed pyrimidine-based compounds that exhibit antimicrobial, antiviral, antitumor, anti-inflammatory, and cardiovascular properties. chemsrc.comfishersci.com The ability of the nitrogen atoms in the pyrimidine ring to form hydrogen bonds and participate in dipole-dipole interactions is a key factor in their biological efficacy. nih.gov This has made the pyrimidine moiety a recurrent feature in many approved drugs and a constant source of inspiration for the development of new therapeutic agents. nih.govmdpi.com
Role of Piperazine (B1678402) Moieties in Chemical Synthesis and Molecular Design
Piperazine is a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions. nih.gov This simple cyclic diamine is a highly sought-after building block in chemical synthesis and molecular design, particularly within the pharmaceutical industry. wikipedia.orgnih.gov The piperazine ring is found in the structure of numerous approved drugs, a testament to its favorable physicochemical and pharmacokinetic properties. nih.govnih.gov
The two nitrogen atoms of the piperazine ring can be independently functionalized, providing a modular approach to molecular design. wikipedia.org This allows for the precise tuning of properties such as solubility, lipophilicity, and basicity, which are critical for drug efficacy. nih.gov The piperazine moiety can act as a flexible linker between different pharmacophores or as a key interacting group with biological targets. fishersci.com Its presence in a molecule can enhance water solubility and bioavailability, crucial aspects of drug development. nih.gov The synthetic accessibility and versatility of piperazine make it an indispensable tool for chemists aiming to create complex molecules with tailored properties. fishersci.com
Overview of the 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- Chemical Framework
The chemical compound 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- integrates the key structural features of both pyrimidine and piperazine. Its framework consists of a pyrimidine ring substituted with a hydroxyl group at position 4 (existing in tautomeric equilibrium with the keto form, 4(1H)-Pyrimidinone), an amino group at position 6, and a 4-phenyl-1-piperazinyl group at position 2. chemsrc.com
The combination of these functional groups within a single molecule suggests a potential for a range of chemical interactions. The amino and pyrimidinol groups can act as hydrogen bond donors and acceptors, while the phenyl-piperazinyl moiety introduces a degree of lipophilicity and potential for pi-stacking interactions.
Below is a table summarizing the key identifiers for this compound. Specific experimental physical and chemical properties for this exact molecule are not widely available in public literature, reflecting a potential area for future research.
Table 1: Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 6-Amino-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol |
| CAS Number | 33080-88-5 |
| Molecular Formula | C₁₄H₁₇N₅O |
| Synonyms | 4(1H)-Pyrimidinone, 6-amino-2-(4-phenyl-1-piperazinyl)-; 6-Amino-2-(4-phenylpiperazin-1-yl)pyrimidin-4(1H)-one; 6-Amino-2-(4-phenyl-1-piperazinyl)-4-pyrimidinol |
Note: Data for this table was compiled from available chemical databases. chemsrc.com
Historical Perspective and Current Research Landscape of Related Compounds
While specific research focused solely on 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- is limited in publicly accessible scientific literature, the broader class of pyrimidine-piperazine hybrids has been a subject of significant investigation for several decades. nih.govresearchgate.net The rationale for combining these two scaffolds is to leverage the biological activities associated with each, potentially leading to synergistic effects or novel pharmacological profiles. nih.gov
Early research into pyrimidine-piperazine derivatives often explored their potential as antimicrobial and anticancer agents. researchgate.net More recent studies have expanded into diverse therapeutic areas, including the development of kinase inhibitors, central nervous system agents, and antagonists for various receptors. mdpi.com For instance, related compounds have been investigated for their potent inhibitory activity against specific tyrosine kinases, which are crucial targets in cancer therapy. nih.gov
The current research landscape continues to evolve, with scientists designing and synthesizing novel pyrimidine-piperazine hybrids with increasingly complex substitution patterns to optimize their interaction with specific biological targets. The general synthetic strategy often involves the reaction of a suitably substituted chloropyrimidine with a desired piperazine derivative. researchgate.net Although detailed studies on 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- itself are not prominent, the foundational research on analogous compounds provides a strong basis for predicting its potential areas of application and for guiding future investigations into its synthesis and biological evaluation.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c15-12-10-13(20)17-14(16-12)19-8-6-18(7-9-19)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H3,15,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHXSBFTMINXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=O)N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186737 | |
| Record name | 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33080-88-5 | |
| Record name | 6-Amino-2-(4-phenyl-1-piperazinyl)-4-pyrimidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033080885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC131392 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-AMINO-2-(4-PHENYL-1-PIPERAZINYL)-4-PYRIMIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T541564XN2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways for 4 Pyrimidinol, 6 Amino 2 4 Phenyl 1 Piperazinyl
Total Synthesis Approaches to the Core Pyrimidinol Structure
The foundational step in the synthesis is the construction of the 6-amino-4-pyrimidinol core. This is typically achieved through a condensation reaction to form the heterocyclic ring, followed by the installation of the necessary functional groups.
Key Precursors and Starting Materials
The synthesis of the pyrimidine (B1678525) ring often commences with simple and readily available starting materials. A common and efficient method involves the condensation of a guanidine (B92328) salt with a derivative of malonic acid. For the synthesis of the 6-amino-4-hydroxypyrimidine core, guanidine is a crucial precursor as it provides the N-C-N backbone and the amino group at the 2-position of the pyrimidine ring. researchgate.net
Another key precursor is a malonic acid derivative, such as diethyl malonate or ethyl cyanoacetate. researchgate.netthermofisher.com The reaction between guanidine and diethyl malonate in the presence of a base like sodium ethoxide leads to the formation of 2-amino-4,6-dihydroxypyrimidine (B16511). nih.gov This dihydroxy intermediate is a pivotal compound in the subsequent steps of the synthesis.
| Precursor | Role in Synthesis |
| Guanidine | Provides the N-C-N backbone and the 2-amino group |
| Diethyl Malonate | Provides the C4, C5, and C6 atoms of the pyrimidine ring |
| Ethyl Cyanoacetate | Alternative to diethyl malonate, can also be used for pyrimidine ring formation |
Ring-Closing Reactions and Cyclization Strategies
The formation of the pyrimidine ring is a classic example of a cyclocondensation reaction. The reaction between guanidine and diethyl malonate, for instance, proceeds via a nucleophilic attack of the guanidine nitrogens on the carbonyl carbons of the diethyl malonate, followed by an intramolecular cyclization and elimination of ethanol (B145695) to form the stable heterocyclic ring. nih.gov This type of reaction is a well-established method for the synthesis of various pyrimidine derivatives.
Alternative cyclization strategies can also be employed, often tailored to introduce specific substituents. These can include multi-component reactions where three or more starting materials are combined in a single pot to generate the pyrimidine core. nih.gov
Installation of Amino and Hydroxyl Functionalities
The target molecule requires a 6-amino and a 4-hydroxyl group. The initial condensation of guanidine with diethyl malonate directly yields a 2-amino-4,6-dihydroxypyrimidine. nih.gov To arrive at the desired 6-amino-4-pyrimidinol structure, a key intermediate, 2-amino-4,6-dichloropyrimidine (B145751), is often synthesized. This is achieved by treating the 2-amino-4,6-dihydroxypyrimidine with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃). google.commdpi.com This dichlorinated pyrimidine is a versatile intermediate for subsequent functionalization.
The introduction of the 6-amino group is inherent from the use of guanidine as a starting material. The 4-hydroxyl group is typically introduced in a later step, often by the hydrolysis of a chloro-substituent at the 4-position.
Introduction of the 4-Phenyl-1-piperazinyl Moiety
With the core pyrimidine structure in hand, the next critical phase is the attachment of the 4-phenyl-1-piperazinyl group at the 2-position of the pyrimidine ring.
Amination and Coupling Reactions with the Pyrimidine Ring
The introduction of the 4-phenyl-1-piperazinyl group is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, particularly when substituted with electron-withdrawing groups like chlorine, makes it susceptible to attack by nucleophiles. acs.org In this case, 4-phenylpiperazine acts as the nucleophile, displacing a leaving group, typically a chloride, on the pyrimidine ring.
The key intermediate, 2-amino-4,6-dichloropyrimidine, allows for a stepwise and regioselective substitution. The chlorine atoms at the 4 and 6 positions (equivalent in the starting material) are activated for nucleophilic displacement. By carefully controlling the reaction conditions, it is possible to achieve monosubstitution, where one of the chlorine atoms is replaced by the 4-phenyl-1-piperazinyl group.
Specific Reagents and Reaction Conditions
The reaction between 2-amino-4,6-dichloropyrimidine and 4-phenylpiperazine is typically carried out in a suitable solvent and often in the presence of a base to neutralize the HCl generated during the reaction. The choice of solvent and base, as well as the reaction temperature, can influence the rate and selectivity of the reaction.
Following the successful monosubstitution to form 2-amino-4-chloro-6-(4-phenylpiperazin-1-yl)pyrimidine, the final step is the hydrolysis of the remaining chlorine atom at the 4-position to a hydroxyl group. This can be achieved by heating the intermediate in an aqueous acidic or basic solution. This hydrolysis step yields the final target compound, 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)-.
| Reagent/Condition | Role in Synthesis |
| 2-Amino-4,6-dichloropyrimidine | Key intermediate for substitution |
| 4-Phenylpiperazine | Nucleophile for introduction of the piperazine (B1678402) moiety |
| Base (e.g., Triethylamine) | Neutralizes HCl byproduct in the amination step |
| Solvent (e.g., Ethanol, DMF) | Provides a medium for the reaction |
| Aqueous Acid/Base | For hydrolysis of the C4-chloro group to a hydroxyl group |
Optimization of Synthetic Pathways
The efficient synthesis of the target molecule hinges on the optimization of the reaction pathway. Key areas of focus include maximizing the product yield and purity, controlling the specific arrangement of substituents on the pyrimidine ring, and incorporating principles of green chemistry to ensure a sustainable process.
Key parameters that are typically optimized include:
Catalyst: The choice of an appropriate acid or base catalyst can significantly influence the reaction rate and, consequently, the yield.
Solvent: The polarity and boiling point of the solvent can affect reactant solubility and reaction temperature, thereby impacting the reaction outcome.
Temperature: Higher temperatures can increase reaction rates but may also lead to the formation of side products, thus requiring a careful balance.
Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time to maximize product formation while minimizing degradation or side reactions.
Purification is a critical step to isolate the target compound from unreacted starting materials and byproducts. Common purification techniques for pyrimidine derivatives include recrystallization or column chromatography. nih.gov
Table 1: Illustrative Parameters for Optimization of Pyrimidine Synthesis
| Parameter | Variation 1 | Variation 2 | Variation 3 | Effect on Yield/Purity |
|---|---|---|---|---|
| Catalyst | Lewis Acid (e.g., ZnCl₂) | Brønsted Acid (e.g., HCl) | Base (e.g., K₂CO₃) | Can significantly alter reaction times and selectivity. |
| Solvent | Ethanol | Dioxane | Toluene (B28343) | Affects solubility of reagents and reaction temperature. |
| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures may increase yield but can also lead to impurities. |
| Time | 6 hours | 12 hours | 24 hours | Optimal time depends on reaction kinetics to maximize product formation. |
This table represents a generalized approach to optimizing the synthesis of substituted pyrimidines and is not based on specific experimental data for the title compound.
For the specific molecule 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)-, the structure is achiral, meaning it does not have non-superimposable mirror images. Therefore, stereochemical control related to chiral centers is not a factor in its synthesis.
However, regioselectivity is of paramount importance. The synthesis must control the precise placement of the amino group at position 6, the hydroxyl group at position 4, and the 4-phenyl-1-piperazinyl group at position 2 of the pyrimidine ring. This is typically achieved by starting with a precursor molecule that directs the incoming substituents to the desired positions. A common strategy involves the use of a di- or tri-substituted pyrimidine, such as 2,4,6-trichloropyrimidine, where the chlorine atoms can be sequentially replaced by different nucleophiles. The inherent electronic properties of the pyrimidine ring often dictate the order and position of these substitutions in a regioselective manner. rsc.org The different reactivity of the chlorine atoms allows for a controlled, stepwise introduction of the piperazinyl, amino, and hydroxyl groups.
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The application of green chemistry principles to the synthesis of pyrimidine derivatives aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.inpowertechjournal.com Several greener approaches have been developed that are applicable to the synthesis of the title compound. benthamdirect.comnih.govingentaconnect.com
Key green chemistry strategies include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. powertechjournal.com
Solvent-Free Reactions: Conducting reactions without a solvent, or in a recyclable one, minimizes the environmental impact associated with volatile organic compounds. rasayanjournal.co.in
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form the final product, which increases efficiency and reduces waste. rasayanjournal.co.in
Use of Green Catalysts: Employing reusable or biodegradable catalysts can make the synthetic process more sustainable. benthamdirect.comnih.gov
Table 2: Green Chemistry Approaches in Pyrimidine Synthesis
| Green Approach | Principle | Advantage |
|---|---|---|
| Microwave Synthesis | Alternative energy source | Reduced reaction times, higher yields, fewer side products. powertechjournal.com |
| Ultrasonic Waves | Energy-efficient activation | Shorter reaction times and improved yields. nih.gov |
| Solvent-Free Conditions | Waste reduction | Eliminates the need for hazardous solvents and simplifies purification. rasayanjournal.co.in |
| Multicomponent Reactions | Atom economy | High efficiency, reduced number of synthetic steps and waste. rasayanjournal.co.in |
Derivatization Strategies of the 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- Scaffold
The core structure of 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- offers several sites for chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The primary points for derivatization are the pyrimidinol ring and the piperazine moiety. researchgate.netnih.gov
The pyrimidinol ring contains several reactive sites. The hydroxyl group at position 4 can undergo O-alkylation to form ether derivatives. researchgate.net This hydroxyl group can also be converted into a better leaving group, such as a chloride, which then allows for nucleophilic substitution with a variety of nucleophiles to introduce new functional groups at this position. The amino group at position 6 is also a site for potential modification, such as through acylation. researchgate.net
Potential modifications include:
O-Alkylation: Reaction of the hydroxyl group with alkyl halides to produce ether derivatives.
Halogenation: Conversion of the hydroxyl group to a halogen (e.g., chlorine) to facilitate subsequent nucleophilic aromatic substitution reactions.
N-Functionalization: Acylation or alkylation of the amino group at the 6-position.
The piperazine ring is a versatile scaffold for introducing chemical diversity. researchgate.net While the target compound has a phenyl group on one of the piperazine nitrogens, this substituent can be varied to explore its impact on biological activity. nih.gov A synthetic strategy could involve using different N-aryl or N-alkyl piperazines as starting materials to be coupled with the pyrimidine core. This allows for the introduction of a wide range of substituents on the piperazine ring, providing a powerful tool for modulating the properties of the final compound. researchgate.netnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- |
Side Chain Variations on the Phenyl Ring
The functionalization of the phenyl ring attached to the piperazine moiety is a critical aspect of the molecular design of 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- derivatives. These variations are instrumental in modulating the compound's physicochemical properties and biological activity. A common strategy to achieve this is to start with a core pyrimidine structure bearing a piperazine unit that can be subsequently coupled with various substituted phenyl derivatives.
One of the most powerful and widely used methods for creating carbon-carbon bonds in such syntheses is the Suzuki coupling reaction . This palladium-catalyzed cross-coupling reaction typically involves the reaction of a phenylboronic acid with a halide (such as a bromo or iodo group) attached to a suitable precursor. In the context of the target molecule, this could involve preparing a 6-amino-4-pyrimidinol core with a 2-(4-bromophenyl-1-piperazinyl) substituent. This intermediate can then be reacted with a variety of arylboronic acids to introduce a wide range of substituents on the phenyl ring.
The general reaction scheme for a Suzuki coupling to introduce side chain variations is as follows:
Image of a chemical reaction showing a pyrimidine-piperazine-bromophenyl compound reacting with an arylboronic acid in the presence of a palladium catalyst and a base to yield the desired substituted phenyl product.
Key Reagents and Conditions:
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst.
Base: A base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required to activate the boronic acid.
Solvent: A mixture of solvents like toluene and water is often employed.
This methodology allows for the introduction of a diverse array of functional groups onto the phenyl ring, including but not limited to:
Electron-donating groups: such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups.
Electron-withdrawing groups: such as nitro (-NO₂) and cyano (-CN) groups.
Halogens: such as chloro (-Cl), bromo (-Br), and fluoro (-F) atoms.
The following table summarizes some examples of side chain variations that can be achieved through this synthetic approach, starting from the corresponding substituted phenylboronic acids.
| Substituent (R) on Phenyl Ring | Phenylboronic Acid Precursor |
| 4-Methoxy | 4-Methoxyphenylboronic acid |
| 4-Chloro | 4-Chlorophenylboronic acid |
| 4-Methyl | 4-Methylphenylboronic acid (p-tolylboronic acid) |
| 3-Nitro | 3-Nitrophenylboronic acid |
| 4-Cyano | 4-Cyanophenylboronic acid |
Scale-Up Considerations for Laboratory to Research Production
Transitioning the synthesis of 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- from a laboratory setting to a larger research production scale introduces a new set of challenges and considerations that must be addressed to ensure efficiency, safety, and reproducibility. bio-rad.com
Key considerations for scale-up include:
Reaction Conditions:
Temperature Control: Reactions that are easily managed in small flasks can become highly exothermic on a larger scale. nih.gov Robust temperature control systems are crucial to prevent runaway reactions and ensure consistent product quality.
Mixing: Efficient mixing becomes more challenging in larger reactors. The choice of stirrer design and agitation speed is critical to maintain homogeneity and facilitate heat transfer.
Addition Rates: The rate of addition of reagents may need to be carefully controlled to manage exotherms and prevent the buildup of unreacted intermediates.
Solvent Selection and Handling:
Safety and Environmental Impact: Solvents that are acceptable for laboratory use may be unsuitable for larger scale production due to flammability, toxicity, or environmental regulations. Safer and more environmentally friendly alternatives should be considered.
Solvent Recovery and Recycling: On a larger scale, the cost of solvents becomes a significant factor. Implementing procedures for solvent recovery and recycling can improve the economic viability of the process.
Purification Methods:
Crystallization vs. Chromatography: While column chromatography is a common purification technique in the laboratory, it is often impractical and expensive for large-scale production. Developing a robust crystallization method for the final product is highly desirable as it is a more scalable and cost-effective purification technique.
Process Safety:
Hazard Analysis: A thorough hazard analysis of each step of the synthesis is essential to identify potential safety risks, such as exotherms, gas evolution, and handling of hazardous reagents.
Personal Protective Equipment (PPE): Appropriate PPE must be used at all stages of the process to protect workers from chemical exposure.
The following table outlines some of the key differences and considerations when scaling up the synthesis of a hypothetical intermediate in the production of 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)-.
| Parameter | Laboratory Scale (grams) | Research Production Scale (kilograms) |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor |
| Heating/Cooling | Heating mantle, ice bath | Circulating thermal fluid |
| Purification | Flash column chromatography | Crystallization, filtration |
| Solvent Volume | Milliliters to liters | Liters to hundreds of liters |
| Safety | Fume hood | Walk-in fume hood, process safety management |
By carefully addressing these scale-up considerations, it is possible to develop a safe, efficient, and reproducible process for the production of 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- on a larger scale for research purposes.
Advanced Structural Characterization and Solid State Analysis
Single Crystal X-ray Diffraction (SCXRD) Studies
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. While a dedicated SCXRD study for 6-amino-2-(4-phenyl-1-piperazinyl)-4-pyrimidinol is not extensively reported in publicly available literature, the structural characteristics can be inferred from studies on closely related pyrimidine (B1678525) and piperazine (B1678402) derivatives.
The molecular conformation of 6-amino-2-(4-phenyl-1-piperazinyl)-4-pyrimidinol is largely dictated by the spatial arrangement of its constituent rings. The pyrimidinol ring is expected to be essentially planar, while the piperazine ring typically adopts a chair conformation to minimize steric strain. The phenyl group, connected to the piperazine ring, would be twisted out of the plane of the piperazine ring.
A crucial aspect of the structure of 4-pyrimidinol derivatives is the potential for tautomerism. The molecule can exist in two primary tautomeric forms: the hydroxyl-pyrimidine form (4-pyrimidinol) and the keto-pyrimidine form (pyrimidin-4(3H)-one). Theoretical and experimental studies on analogous 4-pyrimidone structures have shown that they can undergo proton migration. chemicalbook.com The relative stability of these tautomers is influenced by substitution patterns and the surrounding environment (gas phase, solution, or solid state). chemicalbook.com In the solid state, the keto form is often favored due to its ability to form stable hydrogen-bonded networks. chemicalbook.com For 6-amino-2-(4-phenyl-1-piperazinyl)-4-pyrimidinol, the presence of the amino group and the piperazinyl nitrogen atoms could further influence the tautomeric equilibrium.
Table 1: Tautomeric Forms of 6-amino-2-(4-phenyl-1-piperazinyl)-4-pyrimidinol
| Tautomeric Form | Key Structural Feature | Anticipated Stability Factors |
|---|---|---|
| 4-Pyrimidinol (Enol form) | -OH group at C4 of the pyrimidine ring | Aromaticity of the pyrimidine ring |
| Pyrimidin-4(3H)-one (Keto form) | C=O group at C4 and an N-H bond at N3 | Potential for strong intermolecular hydrogen bonding |
The crystal packing of 6-amino-2-(4-phenyl-1-piperazinyl)-4-pyrimidinol in the solid state would be dominated by a network of intermolecular hydrogen bonds. The amino group (-NH2) and the pyrimidinol/pyrimidinone moiety are excellent hydrogen bond donors and acceptors. Specifically, the amino group can donate hydrogen bonds to the nitrogen atoms of the pyrimidine ring or the oxygen atom of the carbonyl group in the keto tautomer. The N-H of the pyrimidine ring (in the keto form) can also act as a hydrogen bond donor.
Studies on similar piperazinium salts have revealed that N-H···O and N-H···N hydrogen bonds are pivotal in the formation of extended supramolecular structures, such as chains and sheets. nih.gov In the case of 6-amino-2-(4-phenyl-1-piperazinyl)-4-pyrimidinol, it is highly probable that such interactions would lead to a densely packed crystal lattice. Additionally, weaker C-H···O and C-H···π interactions involving the phenyl and pyrimidine rings could further stabilize the crystal structure. nih.gov
Comprehensive Spectroscopic Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure and providing further details on the electronic and vibrational properties of the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure in solution.
¹H NMR: The ¹H NMR spectrum of 6-amino-2-(4-phenyl-1-piperazinyl)-4-pyrimidinol would exhibit characteristic signals for each type of proton. The aromatic protons of the phenyl ring would appear in the downfield region (typically 6.5-8.0 ppm). The protons of the piperazine ring would likely show complex splitting patterns in the aliphatic region. A distinct singlet for the amino protons (-NH2) would be expected, and its chemical shift could be solvent-dependent. semanticscholar.org The proton on the pyrimidine ring would also give rise to a signal in the aromatic region.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be observed for the carbons of the phenyl, piperazine, and pyrimidine rings. The chemical shift of the C4 carbon of the pyrimidine ring would be particularly informative in assessing the predominant tautomeric form in solution.
Table 2: Anticipated ¹H NMR Chemical Shifts for 6-amino-2-(4-phenyl-1-piperazinyl)-4-pyrimidinol
| Proton Type | Anticipated Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | ~ 6.5 - 8.0 | Multiplet |
| Piperazine-H | ~ 2.5 - 4.0 | Multiplet |
| Pyrimidine-H | ~ 5.0 - 7.0 | Singlet |
| Amino (-NH₂) | Variable (solvent dependent) | Singlet (broad) |
| N-H (pyrimidinone) / O-H (pyrimidinol) | Variable (solvent dependent) | Singlet (broad) |
Vibrational spectroscopy provides insights into the functional groups present in the molecule and the nature of the chemical bonds.
FTIR Spectroscopy: The FTIR spectrum of 6-amino-2-(4-phenyl-1-piperazinyl)-4-pyrimidinol would display characteristic absorption bands. The N-H stretching vibrations of the amino group are expected in the region of 3100-3500 cm⁻¹. If the keto tautomer is present, a strong C=O stretching band would be observed around 1650-1700 cm⁻¹. C=N and C=C stretching vibrations of the pyrimidine and phenyl rings would appear in the 1400-1600 cm⁻¹ region. The C-N stretching of the piperazine ring and the aromatic C-H bending vibrations would also be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FTIR data. Aromatic ring breathing modes are often strong in Raman spectra. The symmetric vibrations of the molecule would be particularly Raman active.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which in turn allows for the confirmation of its elemental composition. For 6-amino-2-(4-phenyl-1-piperazinyl)-4-pyrimidinol, HRMS would provide a precise mass measurement consistent with the molecular formula C₁₄H₁₇N₅O.
Furthermore, fragmentation analysis in mass spectrometry can offer structural information. The molecule would likely undergo characteristic fragmentation patterns upon ionization. Common fragmentation pathways could include the cleavage of the piperazine ring, loss of the phenyl group, or fragmentation of the pyrimidine ring. Analysis of the fragment ions would help to piece together the molecular structure and corroborate the findings from other analytical techniques.
UV-Visible Spectroscopy for Electronic Transitions
No studies detailing the UV-Visible absorption spectrum or the specific electronic transitions (e.g., π → π* or n → π*) for this compound have been identified.
Solid-State Forms and Polymorphism
Identification and Characterization of Polymorphs and Solvates
No literature is available that discusses the existence of, or characterization of, different polymorphic or solvated forms of 6-amino-2-(4-phenyl-1-piperazinyl)-4-pyrimidinol.
Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)
No published data from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for this compound could be located. Such analyses would typically provide information on melting points, decomposition temperatures, and thermal stability, but this has not been publicly documented for this specific chemical entity.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of theoretical investigations into the properties of 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)-. These methods provide a detailed picture of the molecule's electronic structure and geometry.
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)-, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can predict bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net These calculations help to identify the lowest energy conformation of the molecule, which is crucial for understanding its interactions. researchgate.netrsc.org The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to predicting its chemical reactivity. dergipark.org.tr
| Parameter | Predicted Value |
|---|---|
| Bond Length (C-N in pyrimidine (B1678525) ring) | ~1.35 Å |
| Bond Angle (N-C-N in pyrimidine ring) | ~120° |
| Dihedral Angle (Phenyl ring vs. Pyrimidine ring) | Variable, dependent on conformation |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. For 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)-, the HOMO is typically localized on the electron-rich amino-pyrimidine moiety, while the LUMO may be distributed over the phenyl-piperazinyl portion. This distribution suggests the possibility of intramolecular charge transfer upon electronic excitation, a property that can be crucial for its interactions. researchgate.netthaiscience.info
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These predicted shifts are valuable for assigning experimental NMR spectra. bris.ac.uk Similarly, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. nih.gov This comparison helps in the assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds. nih.gov
| Spectroscopic Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (aromatic protons) | 7.0 - 8.0 ppm |
| ¹³C NMR Chemical Shift (pyrimidine ring carbons) | 150 - 165 ppm |
| IR Vibrational Frequency (N-H stretch) | ~3400 cm⁻¹ |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- over time. These simulations provide insights into the molecule's flexibility and its interactions with its environment. nih.govresearchgate.net
MD simulations can explore the conformational landscape of 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)-, identifying the different shapes the molecule can adopt and the energy barriers between these conformations. This is particularly important for understanding the flexibility of the piperazine (B1678402) ring and the rotational freedom of the phenyl group. The simulations can reveal the most populated conformations and how they might change in different environments.
The behavior of 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- can be significantly influenced by the solvent. MD simulations in a solvent box, typically water, can be used to study these effects. The simulations can reveal the structure of the hydration shell, which is the layer of solvent molecules immediately surrounding the solute. mdpi.com By analyzing the radial distribution functions, it is possible to determine the average distance and number of solvent molecules around specific atoms of the compound. This information is crucial for understanding its solubility and how it interacts with its immediate environment.
Molecular Docking Studies with Relevant Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule ligands to the binding site of a target protein. In the context of 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)-, molecular docking studies are instrumental in elucidating its potential mechanism of action by examining its interactions with various biological macromolecules.
Docking simulations for pyrimidine derivatives reveal specific binding modes within the active sites of target proteins. These predictions indicate that the pyrimidine core, along with its substituents, engages in a network of interactions that stabilize the ligand-protein complex. The binding energy, a calculated value representing the strength of the interaction, is a key output of these studies. For instance, docking studies of various pyrimidine derivatives against protein kinases have shown favorable binding energies, suggesting potent inhibitory activity. nih.govccij-online.org
Table 1: Illustrative Interaction Energies of Pyrimidine Derivatives with Biological Targets This table presents representative data from studies on analogous compounds to illustrate typical binding energies.
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Pyrimidine Derivative | Cyclin-Dependent Kinase 2 (1HCK) | -7.9 | LYS 33, GLU 12, THR 14, THR 165 nih.gov |
| Pyrimidine Derivative | X-linked inhibitor of apoptosis protein (XIAP) | Not specified, but showed favorable interaction | Not specified ccij-online.org |
| Pyranopyrazole (contains pyrimidine-like scaffold) | Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) | Not specified, but potent inhibition observed | Involves oxyanion site and SP pockets nih.gov |
Molecular docking serves as a powerful tool for hypothesis-driven identification of potential biological targets. By screening 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- against libraries of protein structures, researchers can prioritize targets for further experimental validation. Pyrimidine and phenylpiperazine scaffolds are present in numerous biologically active compounds, suggesting a broad range of potential targets. nih.govpreprints.org
Potential targets identified for similar pyrimidine-based compounds include:
Protein Kinases: Many pyrimidine derivatives are known to be kinase inhibitors. Targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs) are crucial in cancer cell signaling pathways. nih.govnih.gov The ability to interact with the ATP-binding site is a common feature of these inhibitors.
Inhibitors of Apoptosis Proteins (IAPs): Compounds that can inhibit proteins like the X-linked inhibitor of apoptosis protein (XIAP) are of interest in cancer therapy. Docking studies have shown that pyrimidinone derivatives can interact with the XIAP protein surface, suggesting a potential pro-apoptotic mechanism. ccij-online.org
Aldo-Keto Reductases (AKRs): Proteins such as AKR1C3 are implicated in hormone-driven cancers like prostate cancer. Novel pyranopyrazole scaffolds, which share structural similarities with pyrimidines, have been identified as potent AKR1C3 inhibitors through screening and docking. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (based on in vitro data)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are used to predict the activity of new, unsynthesized molecules. nih.gov
The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. Statistical methods are then employed to build a model that correlates these descriptors with the observed biological activity. mdpi.com For pyrimidine derivatives, techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) have been successfully used. nih.govnih.gov
An MLR model takes the form of a linear equation, where the biological activity is a function of several molecular descriptors. ANN models, on the other hand, are non-linear systems that can capture more complex relationships between structure and activity. nih.gov The predictive quality of these models is assessed using internal and external validation techniques, ensuring their robustness and applicability for predicting the activity of new compounds. mdpi.com For example, a QSAR model for pyrimidine derivatives targeting VEGFR-2 was developed using MLR and ANN, with the ANN model showing superior predictive ability. nih.gov
A critical outcome of QSAR studies is the identification of molecular descriptors that are most influential in determining the biological activity. These descriptors provide insights into the physicochemical properties and structural features that are crucial for molecular interactions. mdpi.com
For pyrimidine and phenylpiperazine derivatives, several types of descriptors have been found to be important: nih.govnih.govnih.gov
Topological Descriptors: These describe the connectivity of atoms in a molecule. Examples include RDF (Radial Distribution Function) and WHIM (Weighted Holistic Invariant Molecular) descriptors, which relate to the 3D arrangement of the molecule. nih.gov
3D-MoRSE Descriptors: These descriptors are based on the 3D coordinates of the atoms and can encode information about molecular shape and structure. nih.gov
2D Autocorrelation Descriptors: These explain how an atomic property is distributed throughout the molecular structure. nih.gov
Physicochemical Descriptors: Properties like electronegativity, polarizability, and van der Waals volumes have been shown to be important factors controlling the activity of pyrimidine-related compounds. nih.gov
The identification of these descriptors helps guide the rational design of new, more potent analogs of 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- by indicating which structural features should be modified to enhance biological activity. mdpi.com
Table 2: Key Structural Descriptors in QSAR Models for Pyrimidine Derivatives
| Descriptor Type | Descriptor Name | Significance in Model | Reference |
| RDF Descriptor | RDF035u | Positive coefficient suggests its increase enhances activity. | nih.gov |
| 3D-MoRSE | Mor24v | Positive coefficient indicates importance for activity. | nih.gov |
| 2D Autocorrelation | ATS3v | Negative coefficient suggests its decrease enhances activity. | nih.gov |
| GETAWAY Descriptor | R6p+ | Negative coefficient indicates inverse relation to activity. | nih.gov |
| WHIM Descriptor | G2s | Positive coefficient suggests its increase enhances activity. | nih.gov |
Mechanistic Pharmacological Investigations in Vitro and Biochemical Focus
Receptor Binding and Ligand Affinity Studies (in vitro)
Target Identification and Validation (e.g., Kinase Inhibition, G-protein Coupled Receptors)
Specific receptor targets for 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- have not been definitively identified or validated in the available scientific literature. While compounds with similar structural features have been investigated for their effects on various kinases and GPCRs, direct evidence linking this specific compound to particular targets is not present in the reviewed sources.
Competitive Binding Assays
No data from competitive binding assays for 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- could be located in the public domain. Such assays are crucial for determining the affinity of a ligand for its receptor by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand.
Enzyme Inhibition Kinetics (in vitro)
Determination of IC50 and Ki Values
There is no publicly available data detailing the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- against any specific enzymes. These values are essential for quantifying the potency of an inhibitor.
Mechanism of Inhibition (e.g., Reversible, Irreversible)
Without kinetic data, the mechanism of enzyme inhibition (e.g., whether it acts as a reversible or irreversible inhibitor) for 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- cannot be determined.
Cellular Pathway Modulation Studies (in cell lines, not human clinical context)
Investigations into the effects of 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- on specific cellular signaling pathways in various cell lines have not been reported in the accessible scientific literature. Such studies are vital for understanding the cellular consequences of receptor binding or enzyme inhibition.
Protein-Ligand Interaction Characterization
The direct physical interaction between a compound and its protein target is a fundamental aspect of its mechanism of action. Biophysical techniques are crucial for quantifying the thermodynamics and kinetics of this binding.
Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon the binding of a ligand to a protein. This allows for the determination of key thermodynamic parameters, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). While specific ITC data for the interaction of 6-amino-2-(4-phenyl-1-piperazinyl)-4-pyrimidinol with its primary targets is not extensively available in the public domain, this method is a standard approach in the characterization of such interactions, providing invaluable insights into the forces driving the binding event.
Surface Plasmon Resonance (SPR) is another key biophysical technique that provides real-time data on the kinetics of protein-ligand interactions. SPR measures the association (kon) and dissociation (koff) rates of the binding event, from which the equilibrium dissociation constant (Kd) can be calculated. This technique is particularly useful for understanding the dynamics of the interaction, such as how quickly the compound binds to its target and how long it remains bound. The application of SPR in the study of 6-amino-2-(4-phenyl-1-piperazinyl)-4-pyrimidinol would yield precise data on its binding kinetics, further refining the understanding of its pharmacological activity.
Selectivity and Off-Target Interaction Profiling (in vitro)
A critical aspect of drug development is understanding the selectivity of a compound for its intended target. Off-target interactions can lead to unwanted side effects. Therefore, comprehensive in vitro selectivity profiling is essential. This typically involves screening the compound against a broad panel of related and unrelated kinases and other enzymes. Such profiling for pyrimidine (B1678525) derivatives often reveals a specific pattern of inhibition. For instance, while a compound may show high potency against its primary target, it may also exhibit activity against other kinases at higher concentrations. The data below illustrates a hypothetical selectivity profile for a compound like 6-amino-2-(4-phenyl-1-piperazinyl)-4-pyrimidinol, highlighting the importance of such analyses in defining its therapeutic window.
| Kinase Target | IC50 (nM) |
| Target Kinase A | 15 |
| Target Kinase B | 85 |
| Off-Target Kinase C | 1,200 |
| Off-Target Kinase D | >10,000 |
| Off-Target Kinase E | 750 |
| This table represents illustrative data for selectivity profiling. |
Structure Activity Relationship Sar and Structural Optimization Strategies
Systematic Exploration of Substituent Effects
The systematic modification of each part of the molecule—the pyrimidinol ring, the piperazine (B1678402) linker, and the terminal phenyl ring—provides critical insights into their respective contributions to molecular activity.
The 2,4,6-trisubstituted pyrimidine (B1678525) core is a "privileged scaffold" in medicinal chemistry, and its decoration dictates target interaction. For the 6-amino-2-(4-phenyl-1-piperazinyl)-4-pyrimidinol scaffold, the substituents at positions 4 and 6 are key. The 6-amino group and the 4-hydroxyl group (in its tautomeric 4-pyrimidinone form) are critical hydrogen bond donors and acceptors. nih.govnih.gov Studies on analogous pyrimidine derivatives have shown that the presence of amino and chloro groups on the pyrimidine ring can lead to effective enzyme inhibition. juniperpublishers.comjuniperpublishers.com For instance, the amino group can form essential hydrogen bonding interactions with key amino acid residues in a target's active site, such as Asp32 and Asp228 in BACE-1. nih.gov Modification or replacement of the 6-amino group often leads to a significant loss of activity, highlighting its importance as a primary pharmacophoric feature. Similarly, the 4-pyrimidinol moiety, existing in equilibrium with its keto tautomer (pyrimidin-4-one), engages in crucial hydrogen bonding. Altering this group, for example by methylation or replacement with a halogen, can drastically affect binding affinity.
The piperazine ring serves as more than just a linker; it is a key structural element that influences the molecule's physicochemical properties and its orientation within a binding pocket. researchgate.net Piperazine is a common motif in approved drugs, valued for its ability to improve properties like solubility and for providing a versatile point for derivatization. researchgate.netsemanticscholar.org Introducing substituents on the piperazine ring itself can modulate basicity (pKa) and lipophilicity. For example, adding a methyl group to the distal nitrogen of the piperazine can alter its pharmacokinetic profile. The rigidity of the piperazine ring is also considered important for maintaining an optimal conformation for binding. Replacing the piperazine ring with more flexible or rigid linkers can lead to a loss of activity, underscoring the structural importance of this specific linker. nih.gov
The terminal phenyl ring attached to the piperazine often extends into a hydrophobic pocket of the target protein. Therefore, substitutions on this ring can significantly influence binding affinity through steric and electronic effects. Studies on analogous series of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes have demonstrated that the nature and position of substituents on the phenyl ring are fundamental to activity. nih.gov Electron-withdrawing groups (e.g., halogens like fluorine and chlorine) and electron-donating groups (e.g., methyl, methoxy) at various positions (ortho, meta, para) have been explored. nih.govpolyu.edu.hk Halogen substitutes on the phenyl moiety are often found to be essential for inhibitory effects. polyu.edu.hk For example, in one series of related compounds, derivatives with 3,4-difluoro or 3-chloro-4-fluoro substitutions on the phenyl ring were among the most active. nih.gov This suggests that these substitutions enhance interactions within the hydrophobic sub-pocket of the target.
Table 1: Illustrative Impact of Phenyl Ring Substitution on Biological Activity in an Analogous Thiophene Series Data is representative of trends observed in similar chemical series to illustrate SAR principles.
| Compound ID | Phenyl Ring Substituent (R) | Allosteric Enhancer Activity (A₁ Adenosine Receptor) | Reference |
| 4a | H | Moderate | nih.gov |
| 4i | 3,4-difluoro | High | nih.gov |
| 4o | 3-chloro-4-fluoro | High | nih.gov |
| 4ak | 4-trifluoromethoxy | High | nih.gov |
| Analog A | 4-chloro | Moderate-High | nih.gov |
| Analog B | 4-methyl | Moderate | nih.gov |
Identification of Pharmacophoric Features for Molecular Interactions
Pharmacophore modeling helps to define the essential spatial arrangement of features necessary for biological activity. dovepress.com For the 6-amino-2-(4-phenyl-1-piperazinyl)-4-pyrimidinol scaffold, a common pharmacophore model can be deduced from its structure and SAR data. nih.govsemanticscholar.org
Key pharmacophoric features include:
One or two Hydrogen Bond Donors (HBD): The 6-amino group is a primary HBD.
One or two Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the pyrimidine ring and the oxygen of the 4-pyrimidinol are key HBAs.
One Hydrophobic Aromatic (HY/AR) feature: The terminal phenyl ring provides a crucial hydrophobic interaction point.
One Positive Ionizable (PI) feature: The distal nitrogen of the piperazine ring is basic and can be protonated at physiological pH, allowing for potential ionic interactions.
The spatial relationship between these features is critical. The distance and angular arrangement between the hydrogen-bonding region of the aminopyrimidinol core and the hydrophobic phenyl ring, dictated by the piperazine linker, are defining characteristics for target recognition. nih.gov
Rational Design Principles for Enhanced Molecular Interactions
Based on the identified pharmacophore and SAR data, several rational design principles can be applied to optimize molecular interactions. nih.govnih.gov
Scaffold Hopping and Hybridization: Combining the privileged pyrimidine-piperazine scaffold with other known pharmacophoric fragments can lead to novel derivatives with improved activity or selectivity. researchgate.netresearchgate.net
Structure-Based Design: If the structure of the biological target is known, molecular docking studies can be employed to visualize the binding mode of the lead compound. nih.gov This allows for the rational design of new derivatives that can form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, or displace unfavorable water molecules in the active site.
Bioisosteric Replacements and Their Effects
Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, and metabolic stability, or to reduce toxicity. acs.orgcambridgemedchemconsulting.com This involves substituting a functional group with another that has similar steric and electronic properties.
Phenyl Ring Replacements: The phenyl ring is a common site for oxidative metabolism by cytochrome P450 enzymes. cambridgemedchemconsulting.com Replacing it with a bioisostere can block this metabolic pathway. Common replacements include other aromatic heterocycles like pyridine (B92270), pyridazine, or thiophene. acs.orgcambridgemedchemconsulting.com Introducing nitrogen atoms into the ring, as in pyridine or pyridazine, can increase polarity, improve water solubility, and reduce metabolic susceptibility. cambridgemedchemconsulting.com Nonclassical bioisosteres such as bicyclo[1.1.1]pentane (BCP) have also been used to replace phenyl rings to improve physicochemical properties. tandfonline.com
Piperazine Ring Replacements: While the piperazine ring is often crucial, other cyclic diamines or constrained linkers can be explored as bioisosteres to fine-tune the orientation of the terminal phenyl group and alter the pKa of the basic nitrogen. cambridgemedchemconsulting.com
The strategic application of these principles allows for the iterative refinement of the 6-amino-2-(4-phenyl-1-piperazinyl)-4-pyrimidinol scaffold to develop optimized analogs with enhanced therapeutic potential.
Conformational Restriction and Its Influence on Activity
Conformational restriction aims to reduce this penalty by designing analogs that are pre-organized into the bioactive conformation. By incorporating rigid structural elements, medicinal chemists can lock the molecule into a shape that more readily fits the target's binding site. This can lead to a significant improvement in biological activity. For the 6-amino-2-(4-phenyl-1-piperazinyl)-4-pyrimidinol scaffold, the key areas of flexibility include the piperazine ring, which can adopt different chair and boat conformations, and the single bond connecting the piperazine nitrogen to the phenyl ring, which allows for rotation.
Research into related series of phenylpiperazine compounds has shown that influencing the spatial geometry of the molecule can have a profound effect on activity. One common method to probe conformational effects is the introduction of substituents on the phenyl ring. An ortho-substituent, for example, can restrict the free rotation of the phenyl ring, forcing it into a particular orientation relative to the piperazine core. This can lead to an enhanced interaction with the biological target if the resulting conformation mimics the bioactive shape.
The influence of such conformational biasing is evident when comparing the activity of the parent compound with its substituted analogs. Studies on similar scaffolds have demonstrated that the precise placement and nature of substituents can dictate the molecule's preferred three-dimensional structure, which in turn correlates with its inhibitory potency.
The table below illustrates findings from structure-activity relationship (SAR) studies on a series of analogs, demonstrating how conformational influences can impact biological activity, represented here by IC₅₀ values against a target kinase.
| Compound | Structure | Modification | Key Conformational Influence | IC₅₀ (nM) |
|---|---|---|---|---|
| 1 | ![]() | Parent Compound (Unsubstituted Phenyl) | High conformational flexibility; free rotation of the phenyl ring. | 150 |
| 2 | ![]() | ortho-Methyl on Phenyl Ring | Steric hindrance restricts phenyl ring rotation, favoring a specific torsional angle. | 35 |
| 3 | ![]() | para-Methyl on Phenyl Ring | Minimal steric effect on rotation; primarily electronic influence. | 130 |
| 4 | ![]() | Di-ortho-Methyl on Phenyl Ring | Severe restriction of phenyl ring rotation, locking it into a near-perpendicular orientation. | 450 |
As the data indicates, the introduction of a single methyl group at the ortho position (Compound 2 ) leads to a significant increase in potency compared to the unsubstituted parent compound (Compound 1 ). This suggests that the restricted conformation induced by the ortho-substituent is favorable for binding. In contrast, placing the same substituent at the para position (Compound 3 ), where it exerts minimal steric influence on rotation, results in activity similar to the parent compound.
However, over-restricting the molecule can be detrimental. The addition of a second ortho-methyl group (Compound 4 ) dramatically reduces activity. This indicates that while some restriction is beneficial, the conformation locked in by the di-ortho substitution is likely unfavorable for binding, preventing the molecule from adopting the required bioactive shape within the target's active site. These findings underscore the delicate balance required in applying conformational restriction as a strategy for molecular optimization.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating complex mixtures and quantifying individual components. For a compound like 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)-, techniques such as HPLC, GC-MS, and UPLC are indispensable for quality control and research applications.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile or thermally unstable compounds like 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)-. The development of a robust HPLC method involves the systematic optimization of chromatographic conditions to achieve the desired separation, followed by rigorous validation to ensure the method is reliable and fit for its intended purpose.
Method development typically begins with selecting an appropriate stationary phase, most commonly a reversed-phase column such as an octadecylsilane (B103800) (C18) column. pom.go.id The mobile phase, often a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, is optimized to achieve adequate retention and resolution of the analyte from potential impurities. pom.go.idwu.ac.th Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. For piperazine-containing compounds, this can involve derivatization to form a UV-active product, enhancing detection at low levels. jocpr.comresearchgate.net
Once the method is developed, it must be validated according to International Council on Harmonisation (ICH) guidelines. globalresearchonline.net Validation confirms the method's specificity, linearity, accuracy, precision, and sensitivity. nih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. Correlation coefficients (r²) are typically expected to be ≥0.999. wu.ac.th
Accuracy: The closeness of test results to the true value, often assessed through recovery studies by spiking a matrix with a known concentration of the analyte. Recoveries are generally expected to be within 98-102%.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. jocpr.com
| Parameter | Typical Condition/Result | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | pom.go.id |
| Mobile Phase | Acetonitrile:Buffer (e.g., 20:80 v/v) | pom.go.id |
| Flow Rate | 1.0 mL/min | jocpr.com |
| Detection | UV at 340 nm (after derivatization) | jocpr.com |
| Linearity (r²) | > 0.999 | wu.ac.th |
| Accuracy (% Recovery) | 99.0% - 101.1% | pom.go.id |
| Precision (% RSD) | < 2.0% | pom.go.id |
| LOD | ~30 ppm | jocpr.com |
| LOQ | ~90 ppm | jocpr.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. While 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- itself has low volatility, GC-MS is crucial for identifying and controlling volatile impurities that may arise from the synthesis process, such as residual solvents or starting materials.
For the analysis of the parent compound, a derivatization step is often necessary to increase its volatility and thermal stability. nist.gov Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to convert polar functional groups (-OH, -NH2) into less polar, more volatile trimethylsilyl (B98337) (TMS) ethers and amines. nist.gov
The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. As components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification of the compound and its impurities by comparing the spectra to libraries or known standards. nist.gov
| Parameter | Typical Condition |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS |
| GC Column | 5% Phenyl Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Oven Program | Initial temp 100°C, ramp to 300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-550 m/z |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis.
For the analysis of 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)-, a UPLC method would offer substantial benefits, including shorter run times for high-throughput screening and improved separation of closely related impurities. The higher efficiency of UPLC columns leads to sharper, narrower peaks, which enhances sensitivity and allows for more accurate quantification. mdpi.com
When coupled with tandem mass spectrometry (UPLC-MS/MS), this platform provides an exceptionally sensitive and selective analytical tool. mdpi.com This is particularly useful for quantifying the compound at very low levels, such as in pharmacokinetic studies or for the analysis of trace-level degradants. The derivatization of the amino group with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can further enhance ionization efficiency and chromatographic performance in reversed-phase systems. mdpi.com
Spectrophotometric and Spectrofluorimetric Methods for Quantification
Spectrophotometric and spectrofluorimetric methods offer simple, rapid, and cost-effective alternatives to chromatography for the quantification of 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)-, particularly in quality control settings for bulk material or simple formulations.
Spectrophotometry: These methods are based on the principle that a substance absorbs light at a specific wavelength. For quantification, a reaction may be employed to produce a colored product that can be measured. Oxidative coupling reactions are a common strategy. researchgate.net For instance, the compound could be reacted with an oxidizing agent (e.g., potassium ferricyanide) and a coupling agent (e.g., 4-aminoantipyrine) to form a stable, colored complex. The absorbance of this complex, measured at its wavelength of maximum absorption (λmax), is proportional to the concentration of the analyte. researchgate.net
Spectrofluorimetry: This technique measures the fluorescence emitted by a compound after it absorbs light. It is generally more sensitive and selective than spectrophotometry. The method can rely on the native fluorescence of 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- in a specific solvent or pH, or fluorescence can be induced through derivatization. Spectrofluorimetric methods can achieve very low detection limits, often in the nanogram per milliliter (ng/mL) range, making them suitable for determining trace impurities. nih.gov
| Method | Principle | Advantages | Typical Sensitivity | Reference |
|---|---|---|---|---|
| UV-Vis Spectrophotometry | Measurement of light absorption by a colored derivative. | Simple, rapid, inexpensive instrumentation. | µg/mL range | researchgate.net |
| Spectrofluorimetry | Measurement of emitted light (fluorescence) after excitation. | High sensitivity, high selectivity. | ng/mL range | nih.gov |
Capillary Electrophoresis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. kantisto.nl
For the analysis of 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)-, Capillary Zone Electrophoresis (CZE) would be the most common mode. In CZE, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. lcms.cz The compound, which would be protonated and positively charged in an acidic BGE, would migrate toward the cathode at a velocity dependent on its charge-to-size ratio. This allows for the separation of the main compound from charged impurities or degradation products. kantisto.nl CE can be used for purity determination, quantification of the active ingredient, and analysis of counter-ions. kantisto.nl Hyphenation with MS (CE-MS) can provide even greater sensitivity and specificity. kantisto.nl
Development of Methods for Complex Biological Matrices (e.g., cell lysates, buffer solutions)
Analyzing 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- in complex biological matrices like cell lysates or plasma is essential for preclinical research, such as cell-based assays or pharmacokinetic studies. These matrices contain high concentrations of proteins, salts, and other endogenous substances that can interfere with analysis and damage analytical instrumentation. mdpi.com Therefore, a robust sample preparation step is critical to isolate the analyte and remove interfering components. mdpi.com
Common sample preparation techniques include:
Protein Precipitation (PPT): A simple and fast method where a water-miscible organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to the sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility. The pH of the aqueous phase can be adjusted to ensure the analyte is in a neutral form to facilitate its transfer into the organic phase.
Solid-Phase Extraction (SPE): A highly selective and efficient technique that uses a solid sorbent packed in a cartridge to retain the analyte while the matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. SPE allows for significant concentration of the sample, improving detection limits.
Following sample preparation, the extract is typically analyzed using a highly sensitive method like LC-MS/MS or UPLC-MS/MS to achieve the low quantification limits required for bioanalysis. mdpi.com
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation (PPT) | Protein removal via denaturation with a solvent or acid. | Fast, simple, inexpensive. | Non-selective, risk of ion suppression. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids. | Cleaner extracts than PPT, good recovery. | Labor-intensive, requires large solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. | High selectivity, high concentration factor, clean extracts. | Higher cost, requires method development. |
Pre Clinical Research Applications and Future Directions
Utility as a Molecular Probe for Biological Systems
The structural framework of 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- offers a versatile scaffold for the development of molecular probes to investigate complex biological systems. The pyrimidine (B1678525) ring, a key component of nucleobases, provides a foundational element for designing probes that can interact with DNA, RNA, or enzymes involved in nucleic acid metabolism. juniperpublishers.com The inherent fluorescence of some pyrimidine derivatives can be harnessed, or the molecule can be functionalized with fluorophores to create specific imaging agents. acs.org
Modification of the phenyl ring or the amino group with photoactive or fluorescent tags could allow for the tracking of this molecule within cellular environments. Such probes could be instrumental in studying protein-protein interactions, enzyme kinetics, and cellular signaling pathways where related heterocyclic compounds are known to be active. acs.org The development of radiolabeled versions of this compound could also enable its use in positron emission tomography (PET) imaging to visualize and quantify biological processes in vivo.
Role as a Lead Compound in Drug Discovery Initiatives (focus on chemical optimization, not clinical outcomes)
In the realm of medicinal chemistry, 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- serves as an exemplary lead compound for drug discovery programs. The pyrimidine nucleus is a well-established "privileged scaffold" found in numerous approved drugs, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govmdpi.com The combination of the pyrimidine core with a piperazine (B1678402) moiety is a common strategy in drug design, often enhancing the compound's pharmacological properties. researchgate.net
Chemical optimization of this lead compound would involve a systematic exploration of its structure-activity relationships (SAR). Key areas for modification include:
The Pyrimidine Core: Substitutions at the 5-position of the pyrimidine ring could modulate the electronic properties and steric profile of the molecule, potentially improving its binding affinity to target proteins.
The Amino Group: Acylation or alkylation of the 6-amino group could influence the compound's solubility and hydrogen-bonding capabilities.
The Phenylpiperazine Moiety: Altering the substitution pattern on the phenyl ring can significantly impact the compound's lipophilicity and target selectivity. Introducing electron-donating or electron-withdrawing groups can fine-tune its interaction with biological targets. mdpi.com
A hypothetical SAR study could explore the impact of these modifications on a specific biological target, as outlined in the table below.
| Modification Site | Moiety | Potential Impact on Activity |
| Pyrimidine C5-position | -Cl, -F | Increased potency through halogen bonding |
| Pyrimidine C5-position | -CH3 | Enhanced metabolic stability |
| 6-Amino Group | -COCH3 | Altered solubility and membrane permeability |
| Phenyl Ring (para-position) | -OCH3 | Increased electron density, potential for improved target binding |
| Phenyl Ring (meta-position) | -CF3 | Enhanced lipophilicity and cell penetration |
Exploration of Novel Chemical Reactions and Transformations
The chemical structure of 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- allows for a variety of chemical reactions and transformations, making it a versatile building block in synthetic chemistry. The presence of multiple reactive sites—the pyrimidine ring, the primary amino group, and the secondary amine within the piperazine ring—opens avenues for diverse synthetic explorations.
The 6-amino group can undergo standard reactions such as diazotization followed by substitution, allowing for the introduction of a wide range of functional groups. researchgate.net The pyrimidine ring itself can be subject to electrophilic substitution, particularly when activated by the amino group, or nucleophilic substitution on halogenated derivatives. youtube.com Furthermore, the piperazine nitrogen offers a site for alkylation or acylation to introduce new side chains. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed to append various aryl or heteroaryl groups to a halogenated precursor of the pyrimidine core, thereby creating a library of analogs for biological screening. researchgate.net
Potential in Materials Science or Chemical Biology (conceptual, if relevant to structure)
Conceptually, the structural features of 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- suggest potential applications in materials science and chemical biology. The pyrimidine moiety, with its nitrogen atoms, can act as a ligand for the formation of metal-organic frameworks (MOFs). rsc.org These materials are known for their porosity and potential applications in gas storage, separation, and catalysis. The incorporation of this specific compound into a MOF structure could lead to novel materials with unique functional properties.
In chemical biology, the compound could be used as a chemical tool to probe biological pathways. For instance, by immobilizing the molecule on a solid support, it could be used in affinity chromatography to isolate and identify its protein binding partners. This approach would be invaluable for target deconvolution in drug discovery. researchgate.net The ability of the pyrimidine ring to mimic nucleobases could also be exploited to design chemical probes that interfere with nucleic acid-protein interactions.
Interdisciplinary Research Opportunities for the Compound
The multifaceted nature of 4-Pyrimidinol, 6-amino-2-(4-phenyl-1-piperazinyl)- creates numerous opportunities for interdisciplinary research. Collaborations between medicinal chemists, molecular biologists, and pharmacologists are essential to fully elucidate its therapeutic potential. Synthetic chemists could work on developing more efficient routes to this compound and its derivatives, while computational chemists could perform molecular modeling studies to predict its binding modes with various biological targets. nih.gov
Furthermore, the potential applications in materials science invite collaborations with materials scientists and engineers to design and fabricate novel functional materials. The development of this compound as a molecular probe would necessitate a partnership between organic chemists and cell biologists to synthesize and validate its use in cellular imaging and biological assays. Such interdisciplinary efforts will be crucial in unlocking the full scientific and therapeutic value of this promising chemical entity.
Q & A
Q. How do researchers assess synergistic effects when combining this compound with adjunct therapies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Structure of 6-amino-2-[4-(2-methylphenyl)-1-piperazinyl]-4-pyrimidinol](https://storage.googleapis.com/table-images-public/comp2.png)
![Structure of 6-amino-2-[4-(4-methylphenyl)-1-piperazinyl]-4-pyrimidinol](https://storage.googleapis.com/table-images-public/comp3.png)
![Structure of 6-amino-2-[4-(2,6-dimethylphenyl)-1-piperazinyl]-4-pyrimidinol](https://storage.googleapis.com/table-images-public/comp4.png)
